4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one
CAS No.:
Cat. No.: VC14988621
Molecular Formula: C24H18O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18O3 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 7-[(4-ethenylphenyl)methoxy]-4-phenylchromen-2-one |
| Standard InChI | InChI=1S/C24H18O3/c1-2-17-8-10-18(11-9-17)16-26-20-12-13-21-22(19-6-4-3-5-7-19)15-24(25)27-23(21)14-20/h2-15H,1,16H2 |
| Standard InChI Key | NASMFNUJFUANQT-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Introduction
4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one is a synthetic derivative of coumarin, a class of organic compounds known for their benzopyrone core structure. This compound features a vinylbenzyl group attached to the 7-position oxygen atom of the chromenone structure, which may enhance its chemical properties and potential applications in various fields, including materials science and medicinal chemistry .
Synthesis Steps:
-
Starting Materials: Hydroxycoumarins and vinylbenzyl derivatives.
-
Reaction Conditions: Various conditions may be employed, including different solvents and catalysts.
-
Purification Methods: Recrystallization or chromatography techniques.
Potential Applications
This compound belongs to the coumarin class, which is known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one suggests potential applications in developing novel materials with enhanced properties.
Biological Activities:
-
Antimicrobial Properties: Coumarins are widely studied for their antimicrobial effects.
-
Anticancer Properties: Some coumarins have shown promise in cancer treatment due to their ability to modulate biological pathways.
Analytical Techniques
To characterize the properties of 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one, several analytical techniques are employed:
-
Infrared Spectroscopy (IR): Used to identify functional groups.
-
Nuclear Magnetic Resonance (NMR): Provides detailed structural information.
-
Mass Spectrometry (MS): Helps in determining the molecular weight and structure.
Comparison of Coumarin Derivatives:
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one | Potential antimicrobial, anticancer | Materials science, medicinal chemistry |
| 4-(Phenylselanyl)-2H-chromen-2-one | Antinociceptive, anti-edematogenic | Pain and inflammation treatment |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume